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molecular formula C26H43ClN2O3 B8593447 4-Chloro-N-methyl-3-nitro-N-octadecylbenzamide CAS No. 110836-45-8

4-Chloro-N-methyl-3-nitro-N-octadecylbenzamide

Cat. No. B8593447
M. Wt: 467.1 g/mol
InChI Key: DUCODVKVBPGWTK-UHFFFAOYSA-N
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Patent
US05071994

Procedure details

After adding 68.6 g of thionyl chloride to a mixture of 105.7 g of 3-nitro-4-chlorobenzoic acid and 800 ml of acetonitrile, the resultant mixture was refluxed for 4 hours. After cooling the reaction mixture, the solvent was distilled off and the residue formed was dissolved in chloroform. To the solution formed was added 63.5 g of triethylamine and after adjusting the temperature thereof to 5° C., a chloroform solution of 148.6 g of N-methyloctadecylamine was added dropwise to the solution. After the reaction was over, water was added to the reaction mixture and the organic phase thus formed was recovered and dried over anhydrous sodium sulfate. After removing inorganic matters by filtration from the organic phase, the solvent was distilled from the organic phase and the residue was recrystallized from a 1:3 mixture of acetonitrile and methanol to provide 186 g of the above-described compound with a yield of 76.0%. The melting point thereof was 55° C. to 56° C.
Quantity
68.6 g
Type
reactant
Reaction Step One
Quantity
105.7 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
148.6 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
63.5 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[Cl:17])[C:11]([OH:13])=O)([O-:7])=[O:6].C(#N)C.[CH3:21][NH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40]>C(Cl)(Cl)Cl.O.C(N(CC)CC)C>[CH3:21][N:22]([CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH3:40])[C:11](=[O:13])[C:10]1[CH:14]=[CH:15][C:16]([Cl:17])=[C:8]([N+:5]([O-:7])=[O:6])[CH:9]=1

Inputs

Step One
Name
Quantity
68.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
105.7 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1Cl
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
148.6 g
Type
reactant
Smiles
CNCCCCCCCCCCCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
63.5 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue formed
CUSTOM
Type
CUSTOM
Details
To the solution formed
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
the organic phase thus formed
CUSTOM
Type
CUSTOM
Details
was recovered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removing inorganic matters
FILTRATION
Type
FILTRATION
Details
by filtration from the organic phase
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled from the organic phase
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a 1:3 mixture of acetonitrile and methanol

Outcomes

Product
Name
Type
product
Smiles
CN(C(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O)CCCCCCCCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 186 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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